molecular formula C14H13N3O B2665808 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 900889-28-3

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B2665808
CAS No.: 900889-28-3
M. Wt: 239.278
InChI Key: JRCLHWJYFMEWTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol (CAS 900889-28-3) is a high-value pyrazolo[1,5-a]pyrimidine derivative offered with a purity of 97% and is intended for research use only. This compound is part of a privileged scaffold known for its significant role in medicinal chemistry, particularly in the development of novel therapeutic agents . The pyrazolo[1,5-a]pyrimidine core is a bioisostere for purine bases, allowing it to interact effectively with various enzymatic targets . Recent research highlights the potential of related 3,5-diaryl-substituted pyrazolo[1,5-a]pyrimidines as potent inhibitors of mycobacterial ATP synthase, a promising target for treating Mycobacterium tuberculosis (M.tb) . Specifically, analogues containing a 4-methylphenyl (p-tolyl) group at position 3 have been synthesized and screened for their antimycobacterial activity, making this compound a critical intermediate for exploring new treatments against drug-resistant tuberculosis . Furthermore, pyrazolo[1,5-a]pyrimidine-based glycohybrids have demonstrated substantial anticancer activity in vitro against breast cancer cell lines such as MCF-7 and MDA-MB-231, underscoring the versatility of this chemotype in oncology drug discovery . Researchers can utilize this compound as a key building block for synthesizing novel analogues or for comprehensive structure-activity relationship (SAR) studies to develop new anti-infective and anticancer leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3-(4-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-9-3-5-11(6-4-9)12-8-15-17-13(18)7-10(2)16-14(12)17/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCBCEMHRZUQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of appropriate pyrazole and pyrimidine precursors. One common method includes the cyclization of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Overview

Reaction ConditionsYield (%)Notes
DMF, K₂CO₃, 60 °C, 3 h75Optimized conditions for N-propargylation
THF, NaH, 0 °C, rtNRNo reaction observed

The above table summarizes key synthesis conditions reported in recent literature. The optimization of reaction conditions is crucial for enhancing the yield of the desired compound while minimizing by-products .

Anticancer Potential

One of the most promising applications of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is its anticancer activity. Several studies have demonstrated its efficacy against various cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited an IC₅₀ value of 4.93 μM.
  • MDA-MB231 (triple-negative breast cancer) : Showed significant inhibition with an IC₅₀ value of 27.66 μM.

These findings indicate that compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold can serve as effective lead compounds for developing new anticancer therapies .

Enzymatic Inhibition

In addition to its anticancer properties, this compound has been studied for its potential as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could lead to therapeutic applications in various diseases where enzyme dysregulation is a factor.

Study on Antitumor Activity

A recent study evaluated a library of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The study utilized MTT assays across multiple cancer cell lines:

  • Cell Lines Tested : MCF7, MDA-MB231, SKOV3 (ovarian cancer), and A549 (lung cancer).
  • Results : The compound demonstrated selective cytotoxicity towards tumor cells while sparing normal cells.

This selective action highlights the potential for developing targeted cancer therapies based on this chemical scaffold .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biochemical processes, such as DNA replication or protein synthesis, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Substitution at Position 3: Aryl Group Variations

Compound Substituent at Position 3 Key Properties/Applications References
Target Compound p-Tolyl (4-methylphenyl) Enhanced lipophilicity due to methyl group; potential for improved membrane permeability.
3-(4-Fluorophenyl) Analog 4-Fluorophenyl Electron-withdrawing fluorine may enhance binding affinity in kinase inhibitors (e.g., TTK inhibition) .
3-Phenyl Analog Phenyl Simpler structure; reduced steric hindrance compared to p-tolyl, possibly affecting synthetic yield .

Key Insight : The p-tolyl group balances lipophilicity and steric effects, contrasting with electron-deficient 4-fluorophenyl derivatives optimized for target engagement in kinase inhibition .

Substitution at Position 5: Methyl vs. Functionalized Groups

Compound Substituent at Position 5 Impact on Properties References
Target Compound Methyl Stabilizes the core structure; minimal electronic perturbation.
5-(Chloromethyl)-2-methyl Analog Chloromethyl Increased reactivity due to Cl; potential for further functionalization but reduced stability .
5-Isopropyl Analog (e.g., 4g in Ref 1) Isopropyl Bulkier substituent lowers synthetic yield (e.g., 4g: 65% vs. 85% for methyl derivatives) .

Key Insight : Methyl at position 5 optimizes synthetic feasibility and stability, while bulkier or electronegative groups may hinder reactivity or require specialized conditions.

Substitution at Position 7: Hydroxyl vs. Other Functional Groups

Compound Substituent at Position 7 Key Differences References
Target Compound Hydroxyl (-OH) Forms hydrogen bonds; distinct NMR signal at 12.44 ppm; synthesized in protic solvents .
7-Morpholin-4-yl Analog Morpholine Improved solubility and bioavailability; replaces H-bond donor with a tertiary amine .
7-Oxo (Pyrimidinone) Analog Ketone (=O) Synthesized in aprotic solvents (e.g., toluene); lacks hydroxyl’s H-bonding capacity .
7-Amine Analog (e.g., compounds 22–44) -NH-(pyridin-2-ylmethyl) Enhanced kinase inhibition activity due to amine’s basicity and target interactions .

Key Insight : The hydroxyl group in the target compound is critical for protic solvent-driven synthesis and hydrogen-bonding interactions, whereas morpholine or amine substituents may enhance pharmacokinetics in drug design .

Additional Substituents and Their Effects

Compound Additional Substituents Notable Impact References
Target Compound None Baseline for comparison.
2-(Trifluoromethyl) Analog CF₃ at position 2 Increased lipophilicity and metabolic stability; potential for enhanced CNS penetration .
5-(Benzenesulfonylmethyl) Analog Benzenesulfonylmethyl Polar sulfonyl group improves aqueous solubility but may reduce cell permeability .

Key Insight : Trifluoromethyl groups enhance bioactivity in hydrophobic environments, while sulfonyl groups trade permeability for solubility .

Biological Activity

5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system that combines both pyrazole and pyrimidine components. The presence of the p-tolyl group contributes unique electronic and steric properties that enhance its biological activity.

Key Properties:

  • Molecular Formula: C13H12N4O
  • Molecular Weight: 240.26 g/mol
  • CAS Number: 900889-28-3

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between pyrazole and pyrimidine precursors. One common method includes the reaction of 3-(p-tolyl)-1H-pyrazole-5-carbaldehyde with guanidine in an ethanol medium under reflux conditions, leading to the formation of the desired compound.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit certain cancer cell lines by targeting specific molecular pathways.

StudyCancer TypeIC50 Value (µM)Mechanism
Breast Cancer< 10Trk Inhibition
Various Tumors15 - 30Enzyme Inhibition

The mechanism often involves inhibition of tropomyosin receptor kinases (Trks), which are critical in tumor growth and survival. Compounds demonstrated IC50 values lower than 10 nM against Trk receptors, indicating potent activity.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been studied for its anti-inflammatory effects. In vitro assays have shown that it can reduce inflammation markers in cell cultures, making it a candidate for further development in treating inflammatory diseases.

Antiviral Properties

Emerging research suggests that this compound may also possess antiviral properties. Studies have indicated that it can inhibit viral replication processes in vitro, potentially serving as a scaffold for antiviral drug development.

Case Studies and Research Findings

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A study highlighted how derivatives of pyrazolo[1,5-a]pyrimidine inhibited DHODH activity, a target for immunosuppressive therapies. The findings showed that these compounds could effectively reduce viral replication in assays involving measles virus .
  • Antioxidant Activity: Another study evaluated the antioxidant capacity of pyrazolo[1,5-a]pyrimidines and found promising results, suggesting potential applications in preventing oxidative stress-related diseases .

Q & A

Q. What are the standard synthetic routes for preparing 5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves cyclization of a trifluoromethyl-containing enone (e.g., 1,1,1-trifluoro-4-methoxy-4-(4-tolyl)-but-3-en-2-one) with a 5-methyl-3-amino-1H-pyrazole precursor in acetic acid under reflux (16 hours). Key steps include:

  • Dropwise addition of reagents to ensure controlled reaction kinetics.
  • Extraction and purification : Post-reaction extraction with chloroform, washing with water, drying over MgSO₄, and recrystallization from hexane (yield: ~79%) .
  • Critical parameters: Solvent choice (acetic acid for protonation and cyclization), stoichiometric ratios, and reflux duration to avoid side reactions.

Q. How is X-ray crystallography utilized to confirm the molecular structure and planarity of pyrazolo[1,5-a]pyrimidine derivatives?

X-ray diffraction reveals:

  • Planarity : The pyrazolo[1,5-a]pyrimidine core is nearly planar, with deviations ≤0.014 Å.
  • Dihedral angles : The p-tolyl substituent forms a 14.1° angle with the core, influencing π-π stacking and intermolecular interactions .
  • Packing forces : Van der Waals interactions dominate crystal stabilization, with no hydrogen bonds observed .

Q. What biological activities are commonly associated with pyrazolo[1,5-a]pyrimidine derivatives, and how are these evaluated?

  • Anticancer potential : Derivatives with dimethylaminoethyl or trifluoromethyl groups show activity via kinase inhibition (e.g., KDR) or cAMP phosphodiesterase modulation .
  • Enzyme inhibition : Assays include competitive binding studies (IC₅₀ determination) and cellular viability tests (e.g., MTT assays) .
  • Anti-inflammatory effects : Evaluated via PGHS-2 inhibition, with structural analogs like Zaleplon in clinical use .

Advanced Research Questions

Q. What strategies are employed to overcome regioselectivity challenges during the functionalization of position 7 in pyrazolo[1,5-a]pyrimidin-7-ol derivatives?

  • Propargylation : Use of propargyl bromide with K₂CO₃ in acetonitrile/DMF (60°C, 3 hours) selectively targets position 7, enabling click chemistry for glycosylation or triazole bridging .
  • Coupling reactions : Primary amines react at position 7 under bis(pentafluorophenyl) carbonate activation, avoiding competing sites .
  • Computational modeling : Predicts electronic and steric effects to guide substituent placement .

Q. How do substituents like trifluoromethyl or dimethylaminoethyl groups influence the biological activity and pharmacokinetic properties of pyrazolo[1,5-a]pyrimidine analogs?

  • Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP), improving blood-brain barrier penetration. Observed in hypnotic agents like Zaleplon .
  • Dimethylaminoethyl (NMe₂CH₂CH₂) : Introduces basicity, facilitating target engagement with enzymes (e.g., phosphodiesterases) and improving solubility in physiological buffers .
  • Structure-activity relationship (SAR) : Substituents at positions 2, 3, and 7 modulate affinity for benzodiazepine receptors or antitrypanosomal activity .

Q. What advanced analytical techniques are used to resolve contradictory data in the reactivity or bioactivity of pyrazolo[1,5-a]pyrimidine derivatives?

  • NOESY NMR : Confirms spatial proximity of substituents (e.g., H-3 and CH₂ protons in benzyl derivatives) to validate regiochemistry .
  • High-resolution mass spectrometry (HRMS) : Distinguishes between isomeric byproducts (e.g., m/z 254.1042 for C₁₃H₁₁N₅O) .
  • Comparative crystallography : Identifies packing anomalies (e.g., van der Waals vs. hydrogen-bonded polymorphs) that alter solubility .

Q. Methodological Tables

Synthetic Optimization Parameters
Reagent
Solvent
Temperature
Reaction Time
Yield
Biological Activity Profile
Target
IC₅₀
Assay
Cell Model

Q. Notes

  • For structural analogs, prioritize peer-reviewed crystallographic data (Acta Crystallographica) .
  • Computational tools (e.g., DFT for planarity analysis) complement experimental SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.